molecular formula C14H10N2O2 B15196326 3,4-Diphenyl-1,2,5-oxadiazole 2-oxide CAS No. 5585-14-8

3,4-Diphenyl-1,2,5-oxadiazole 2-oxide

Cat. No.: B15196326
CAS No.: 5585-14-8
M. Wt: 238.24 g/mol
InChI Key: KDARYXSKPCAXJL-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1,2,5-oxadiazole 2-oxide, also known as 3,4-diphenylfuroxan, is a heterocyclic compound of significant interest in medicinal chemistry research. It functions as a potential hybrid agent, combining nitric oxide (NO) donor properties with cyclooxygenase-2 (COX-2) inhibitory activity . The 1,2,5-oxadiazole-2-oxide (furoxan) ring is a key pharmacophore, acting as a thiol-dependent nitric oxide donor. This NO release activates the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway, leading to vasodilation, inhibition of platelet aggregation, and protection of the gastrointestinal mucosa . Research indicates that replacing the central ring of traditional COX-2 inhibitors with an isosteric 1,2,5-oxadiazole-2-oxide ring maintains COX-2 inhibitory activity . This dual mechanism makes it a valuable tool for investigating new anti-inflammatory agents with a potentially improved safety profile, particularly regarding gastrointestinal and cardiovascular side effects. Beyond its primary research applications, furoxan derivatives are also explored in other areas, including as potential antioxidant and antimicrobial agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5585-14-8

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-oxido-3,4-diphenyl-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C14H10N2O2/c17-16-14(12-9-5-2-6-10-12)13(15-18-16)11-7-3-1-4-8-11/h1-10H

InChI Key

KDARYXSKPCAXJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NO[N+](=C2C3=CC=CC=C3)[O-]

Origin of Product

United States

Synthetic Methodologies for 3,4 Diphenyl 1,2,5 Oxadiazole 2 Oxide and Derivatives

Classical and Contemporary Approaches to Furoxan Synthesis

The construction of the furoxan ring can be achieved through several primary pathways, each starting from different precursors. These methods include the cyclization of 1,2-diketone dioximes, the dehydration of α-nitro ketoximes, reactions involving alkenes, and the dimerization of nitrile oxides generated from aldehyde oximes. mdpi.comnih.gov

A primary and well-established method for synthesizing 3,4-disubstituted furoxans, including the diphenyl derivative, involves the use of 1,2-diketone dioximes. mdpi.com For the synthesis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) 2-oxide, the readily available precursor is benzil (B1666583) dioxime.

The conversion of 1,2-diketone dioximes into furoxans is accomplished through an oxidative cyclization reaction. This process involves the oxidation of one of the oxime groups followed by an intramolecular cyclization to form the 1,2,5-oxadiazole 2-oxide ring. Various oxidizing agents can be employed to facilitate this transformation. For instance, copper(II)-mediated oxidation has been reported as an effective method for converting 1,2-dioximes into furoxans. researchgate.net The general transformation of benzil dioxime to 3,4-diphenyl-1,2,5-oxadiazole 2-oxide illustrates this key synthetic route. researchgate.net

The dehydration of α-nitro ketoximes provides another viable pathway to the furoxan ring system. mdpi.com This intramolecular cyclization reaction is an effective method for preparing various furoxan derivatives. A convenient and efficient approach involves a DABCO-mediated cascade sulfonylation/cyclization of α-nitro-ketoximes with sulfonyl chlorides under mild conditions. researchgate.net Another reported method uses alumina (B75360) to promote the cyclization of α-nitro-oximes, offering a different catalytic strategy for this transformation. nih.gov

Alkenes serve as versatile starting materials for the synthesis of furoxans through nitrosation or nitration reactions. This approach is particularly useful for accessing certain classes of furoxans, although it can be limited by substituent tolerance. nih.gov

Key methods in this category include:

Reaction with Dinitrogen Trioxide (N₂O₃): Terminal alkenes can react with N₂O₃ to readily form nitrofuroxans. nih.gov

Reaction with Sodium Nitrite (B80452): The reaction of specific alkenes, such as 1-[4-(methylsulfonyl)phenyl]-2-phenylethene, with an aqueous solution of sodium nitrite in acetic acid yields a mixture of furoxan regioisomers. nih.gov

Reaction with Silver Nitrite and TMSCl: A combination of silver nitrite (AgNO₂) and chlorotrimethylsilane (B32843) (TMSCl) reacts with olefins to afford α-nitroximes via nitrosonitrate intermediates, which can then be converted into furoxans. researchgate.net

These reactions demonstrate the utility of alkenes in building the furoxan core, often leading to specific functionalized derivatives.

The dimerization of nitrile oxides, which are typically generated in situ from aldehyde oximes, is a fundamental and widely used method for synthesizing symmetrically substituted furoxans. mdpi.comwikipedia.org This [3+2] cycloaddition of two nitrile oxide molecules proceeds spontaneously. rsc.org

A contemporary, environmentally friendly approach utilizes solvent-free mechanical milling to achieve the dimerization of aldoximes. nih.govnih.gov In this method, the nitrile oxide is generated from the corresponding aldoxime in the presence of sodium chloride, Oxone, and a base. This mechanochemical protocol has been successfully applied to a variety of substituted benzaldehyde (B42025) oximes. nih.gov For the synthesis of 3,4-bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide, 4-nitrobenzaldehyde (B150856) oxime is used as the precursor. The reaction conditions and yields for this and other derivatives are detailed in the table below. nih.gov

Synthesis of Symmetrical Furoxans via Mechanochemical Dimerization of Aldoximes nih.gov
Aldoxime Precursor (1)BaseFuroxan Product (2)Yield (%)
4-methylbenzaldehyde oxime (1a)NEt₃3,4-Di-p-tolyl-1,2,5-oxadiazole 2-oxide (2a)79
4-nitrobenzaldehyde oxime (1h)NEt₃3,4-Bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide (2h)30
4-nitrobenzaldehyde oxime (1h)NaOᵗBu3,4-Bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide (2h)Increased Yield*
3-chlorobenzaldehyde oxime (1k)NEt₃3,4-Bis(3-chlorophenyl)-1,2,5-oxadiazole 2-oxide (2k)87
3-bromobenzaldehyde oxime (1l)NEt₃3,4-Bis(3-bromophenyl)-1,2,5-oxadiazole 2-oxide (2l)91
3,4-dimethylbenzaldehyde oxime (1m)NEt₃3,4-Bis(3,4-dimethylphenyl)-1,2,5-oxadiazole 2-oxide (2m)92
nih.gov

Synthesis from 1,2-Diketone Dioximes (e.g., Benzil Dioxime)

Regioselective Synthesis and Isomer Formation

The furoxan ring is inherently asymmetric, meaning that if the two substituents at positions 3 and 4 are different (R¹ ≠ R²), two distinct regioisomers can exist. nih.gov The formation and stability of these isomers are critical considerations in furoxan synthesis. Some furoxan molecules can undergo rapid isomerization, which can complicate the isolation of a single, pure regioisomer. nih.gov

The choice of synthetic methodology can significantly influence the regiochemical outcome. For instance, the reaction of 1-[4-(methylsulfonyl)phenyl]-2-phenylethene with sodium nitrite results in an inseparable 3:1 mixture of the 4-[4-(methylsulfonyl)phenyl]-3-phenyl and 3-[4-(methylsulfonyl)phenyl]-4-phenyl regioisomers. nih.gov

Conversely, methods have been developed to achieve complete regioselectivity. A notable example is the [3+2] cycloaddition of 4-azidofuroxans to 1-dimethylamino-2-nitroethylene, which proceeds with complete regioselectivity to afford (4-nitro-1,2,3-triazolyl)furoxans. researchgate.netmdpi.combohrium.comnih.gov While this example pertains to the functionalization of a pre-existing furoxan, the principles of controlling regioselectivity are broadly applicable in heterocyclic chemistry. The factors governing whether one isomer is formed preferentially over another include the electronic and steric properties of the substituents and the specific reaction mechanism of the cyclization step. nih.gov

Green Chemistry Approaches in 1,2,5-Oxadiazole 2-oxide Synthesis

The pursuit of sustainable chemical production has led to the application of green chemistry principles in the synthesis of heterocyclic compounds, including oxadiazoles (B1248032). Green synthetic protocols aim to develop energy-efficient and environmentally benign processes. nih.gov For the broader class of oxadiazole derivatives, methods such as microwave irradiation, ultrasound-mediated synthesis, and the use of metal-free heterogeneous carbocatalysts like graphene oxide have been explored to reduce the use of hazardous materials and minimize waste. nih.govnih.gov

Microwave-assisted synthesis, in particular, has been shown to be a valuable green technique for producing oxadiazole derivatives. nih.gov This method can accelerate the heterocyclization of amidoximes and acyl chlorides or carboxylic acid esters, often leading to higher product yields in shorter reaction times and reducing the formation of byproducts compared to conventional heating methods. nih.gov While specific studies focusing solely on green methodologies for this compound are not extensively detailed, these general principles represent the forefront of sustainable approaches applicable to the synthesis of the 1,2,5-oxadiazole 2-oxide scaffold. nih.gov

Synthetic Strategies for Substituted this compound Analogues

The synthesis of substituted analogues of this compound is crucial for developing new compounds with tailored properties. Strategies generally fall into two categories: functionalizing the starting materials before the formation of the furoxan ring, or direct chemical modification of the parent this compound molecule. nih.gov

Introduction of Functional Groups

One effective method for introducing functional groups involves the nitrosation of a pre-functionalized stilbene (B7821643) precursor. For example, to introduce a methylsulfonylphenyl moiety, the reaction begins with 1-[4-(methylsulfonyl)phenyl]-2-phenylethene. nih.gov Treating this substituted stilbene with an aqueous solution of sodium nitrite in acetic acid results in the formation of the 1,2,5-oxadiazole 2-oxide ring. nih.gov This reaction typically yields an inseparable mixture of two regioisomers: 4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide and 3-[4-(methylsulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole-2-oxide. nih.gov This approach embeds the desired functional group into the structure before the core heterocycle is constructed.

Table 1: Synthesis of a Methylsulfonyl-Substituted Analogue

Starting Material Reagents Product(s) Citation

Derivatization via Chlorosulfonation and Amine Condensation

A powerful strategy for derivatizing the parent this compound involves electrophilic aromatic substitution on one of the phenyl rings, followed by nucleophilic substitution. A key example of this is the introduction of sulfonamide and related groups through chlorosulfonation. nih.gov

The process starts with unsubstituted this compound, which is treated with chlorosulfonic acid to introduce a chlorosulfonyl (–SO₂Cl) group onto one of the phenyl rings, creating a reactive intermediate. nih.gov This sulfonyl chloride derivative can then be readily condensed with various nitrogen nucleophiles. For instance, reaction with ammonium (B1175870) hydroxide (B78521) leads to the formation of the corresponding p-aminosulfonylphenyl (sulfonamide) derivative. nih.gov Alternatively, reacting the intermediate with sodium azide (B81097) yields a p-azidosulfonylphenyl analogue. nih.gov This two-step sequence provides a versatile route to a range of functionally diverse derivatives. nih.gov

Table 2: Derivatization of this compound

Step Starting Material Reagents Intermediate/Product Citation
1 This compound Chlorosulfonic Acid 4-(4-Chlorosulfonylphenyl)-3-phenyl-1,2,5-oxadiazole 2-oxide nih.gov
2a 4-(4-Chlorosulfonylphenyl)-3-phenyl-1,2,5-oxadiazole 2-oxide Ammonium Hydroxide 4-(4-Aminosulfonylphenyl)-3-phenyl-1,2,5-oxadiazole 2-oxide nih.gov

Reaction Mechanisms and Transformation Pathways of 3,4 Diphenyl 1,2,5 Oxadiazole 2 Oxide

Thermal and Photochemical Reactivity

The furoxan ring system is known for its tendency to undergo ring-opening reactions when subjected to heat or light, leading to the formation of highly reactive intermediates. researchgate.net This reactivity is largely attributed to the low aromaticity and the presence of a weak O–N bond. researchgate.net

Under thermal or photochemical conditions, the primary reaction pathway for 1,2,5-oxadiazole 2-oxides involves the cleavage of the O1–N2 bond. This initial scission is a critical step that leads to the formation of various reactive intermediates. The subsequent fragmentation pathways can also involve the cleavage of the C3-C4 bond, leading to the decomposition of the heterocyclic ring.

A key consequence of the ring cleavage in 3,4-diphenyl-1,2,5-oxadiazole (B13105956) 2-oxide is the generation of nitrile oxides. The fragmentation of the furoxan ring can yield two distinct nitrile oxide molecules. This process is essentially a reverse of the dimerization of nitrile oxides, which is a common method for synthesizing furoxans. For instance, the dimerization of the mannopyranosyl nitrile oxide is a key step in forming the corresponding 3,4-disubstituted-1,2,5-oxadiazole 2-oxide. researchgate.net The generation of nitrile oxides from primary nitroalkanes is a related process that highlights the accessibility of this functional group. acs.org These nitrile oxide intermediates are highly reactive dipoles that can participate in various cycloaddition reactions. nih.govresearchgate.net Further fragmentation can lead to the formation of nitrile fragments.

Beyond simple fragmentation, the intermediates generated from the thermal or photochemical activation of 1,2,4-oxadiazoles can undergo several intramolecular rearrangements. While distinct from the Boulton-Katritzky rearrangement, these transformations often involve a nucleophilic attack on a nitrogen atom followed by the cleavage of the weak O-N bond, leading to more stable heterocyclic systems. Photochemical isomerization of 1,2,4-oxadiazoles can also lead to the formation of 1,3,4-oxadiazoles. researchgate.net

Deoxygenation Reactions to 1,2,5-Oxadiazoles (Furazans)

A significant reaction of 3,4-diphenyl-1,2,5-oxadiazole 2-oxide is its deoxygenation to the corresponding 3,4-diphenyl-1,2,5-oxadiazole, also known as 3,4-diphenylfurazan. nih.gov This transformation involves the removal of the exocyclic oxygen atom from the N-oxide. This deoxygenation is a common and synthetically useful manipulation for this class of compounds. thieme-connect.de The resulting furazans are generally stable heterocyclic rings. thieme-connect.dewikipedia.org

A study focused on developing potential hybrid COX-2 inhibitor/nitric oxide donor agents involved the synthesis of a series of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and their subsequent deoxygenation to the corresponding 3,4-diphenyl-1,2,5-oxadiazoles. nih.gov This highlights the chemical accessibility of both the N-oxide (furoxan) and the deoxygenated (furazan) forms.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 1,2,5-oxadiazole ring towards substitution reactions is influenced by the electron distribution within the heterocycle. Generally, the carbon atoms in oxadiazole rings are electron-deficient, making electrophilic substitution difficult. rroij.com However, the nitrogen atoms can be susceptible to electrophilic attack. For example, 1,2,5-oxadiazoles can be alkylated under forcing conditions, such as heating with dimethyl sulfate, to form N-methyl-1,2,5-oxadiazolium salts. thieme-connect.de

Conversely, the electron-deficient nature of the ring can facilitate nucleophilic substitution reactions, particularly on substituents attached to the ring. For this compound, substitution reactions can occur on the phenyl rings. For example, chlorosulfonation of the unsubstituted 3,4-diphenylfuroxan, followed by reaction with ammonium (B1175870) hydroxide (B78521) or sodium azide (B81097), yields regioisomers with p-aminosulfonylphenyl or p-azidosulfonylphenyl moieties, respectively. nih.gov This demonstrates that electrophilic substitution on the appended phenyl rings is a viable synthetic strategy.

ReagentProduct MoietyReference
Chlorosulfonic acid followed by NH₄OHp-Aminosulfonylphenyl nih.gov
Chlorosulfonic acid followed by NaN₃p-Azidosulfonylphenyl nih.gov

Boulton–Katritzky Rearrangements involving 1,2,5-Oxadiazole 2-oxides

The Boulton–Katritzky rearrangement is a well-known thermal or base-catalyzed isomerization of heterocyclic compounds. osi.lvnih.gov The general pattern involves a three-atom side-chain attached to a heterocycle, which participates in a rearrangement that results in a new five-membered ring. For various 3-heteroallyl-substituted 1,2,5-oxadiazoles, this rearrangement leads to the conversion of the oxadiazole into a new heterocycle that bears a hydroxyiminoalkyl substituent. thieme-connect.de While the classic examples often involve 1,2,4-oxadiazoles, the underlying principle of intramolecular cyclization and ring transformation is applicable to related systems. researchgate.netosi.lvnih.gov This type of rearrangement underscores the tendency of less aromatic oxadiazoles (B1248032) to convert into more stable heterocyclic structures. researchgate.net

Nitric Oxide (NO) Release Mechanisms from the Furoxan Moiety

The liberation of nitric oxide (NO) from the furoxan (1,2,5-oxadiazole 2-oxide) ring system is a critical aspect of its biological activity. This process is not typically spontaneous but is contingent upon specific chemical or enzymatic triggers. The primary pathway for NO generation from furoxans involves their interaction with thiol-containing molecules.

The release of nitric oxide from the this compound moiety is critically dependent on the presence of thiols. nih.gov Furoxans are generally stable compounds, but in the presence of sulfhydryl groups from low-molecular-weight thiols (like L-cysteine or glutathione) or proteins, they undergo a chemical reaction that leads to the generation of NO. nih.govscispace.com This thiol-mediated process accounts for the bioactivity of many furoxan derivatives. nih.gov

The proposed mechanism involves the nucleophilic attack of a thiolate anion on the furoxan ring. This interaction leads to the cleavage of the N-O bond of the ring, initiating a cascade of reactions that ultimately liberates nitric oxide. acs.org Alongside NO, other metabolites such as nitrite (B80452), nitrate (B79036) ions, and S-nitrosothiols may also be formed during this process. nih.gov The specific reaction kinetics and the profile of products can be influenced by the substituents at the 3- and 4-positions of the furoxan ring. researchgate.net

Research on various 3,4-diphenylfuroxan derivatives has demonstrated this thiol dependency. The amount of NO released is significantly higher when the compounds are incubated in the presence of L-cysteine as compared to a standard phosphate (B84403) buffer solution. nih.gov This suggests that endogenous thiols are key activators for the NO-donating capacity of these compounds within a biological system. nih.govnih.gov

The following table presents data from a study on 3,4-diphenylfuroxan derivatives, quantifying the nitric oxide release in the presence and absence of the thiol-containing compound L-cysteine.

CompoundSubstituents on Phenyl Rings% NO Release (Phosphate Buffer, pH 7.4)% NO Release (with L-cysteine)
3,4-diphenylfuroxan (10)Unsubstituted0.15%0.57%
Regioisomeric Mixture (13a,b)One phenyl ring with p-MeSO₂0.06%0.60%
Aminosulfonyl Derivative (16)p-NH₂SO₂ on one phenyl ring0.08%3.18%
Azidosulfonyl Derivative (17)p-N₃SO₂ on one phenyl ring0.12%1.83%

Data sourced from a study evaluating hybrid COX-2 inhibitor/nitric oxide donor agents. nih.gov The compound numbers (e.g., 10, 13a,b) are as designated in the source publication.

Structural Elucidation and Conformational Analysis of 3,4 Diphenyl 1,2,5 Oxadiazole 2 Oxide

X-ray Crystallographic Studies

Torsional Angles of Phenyl Rings Relative to the Oxadiazole Core

The orientation of the two phenyl rings with respect to the central oxadiazole ring is a critical conformational feature. This is defined by the torsional angles between the plane of the phenyl rings and the plane of the oxadiazole core. These angles are influenced by steric hindrance between the rings and electronic effects. Without experimental data, the exact conformation of the phenyl rings in the solid state remains speculative.

Disorder Phenomena of the N-oxide Oxygen Atom

A common feature in the crystal structures of furoxan derivatives is the positional disorder of the N-oxide oxygen atom. This arises from the similar scattering factors of oxygen and nitrogen and the potential for the N-oxide group to be located on either of the two nitrogen atoms of the oxadiazole ring. An X-ray diffraction study would be crucial to identify and model any such disorder, providing insight into the electronic distribution within the heterocyclic ring.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for characterizing the structure and purity of a compound. While general spectroscopic features of oxadiazoles (B1248032) are known, specific data for 3,4-Diphenyl-1,2,5-oxadiazole (B13105956) 2-oxide are not extensively reported. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide key information for its characterization. The absence of this specific data in the literature prevents a detailed discussion of its spectroscopic properties.

Computational and Theoretical Investigations of 3,4 Diphenyl 1,2,5 Oxadiazole 2 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles. These methods are used to determine the electronic structure, geometry, and reactivity of molecules like 3,4-Diphenyl-1,2,5-oxadiazole (B13105956) 2-oxide.

Semiempirical molecular orbital methods, such as AM1 (Austin Model 1), simplify quantum mechanical calculations by using parameters derived from experimental data. This approach allows for the rapid calculation of molecular properties for large molecules. While these methods are widely used for initial conformational analysis and calculation of electronic properties, specific studies employing the AM1 method for a detailed analysis of 3,4-Diphenyl-1,2,5-oxadiazole 2-oxide were not identified in the reviewed literature. Such a study would typically involve optimizing the molecular geometry to find the most stable conformation and calculating properties such as heat of formation and dipole moment.

Electronic descriptors provide quantitative information about the distribution of electrons in a molecule, which is key to understanding its polarity, size, and reactivity.

Dipolar Moment: The dipole moment is a measure of the net molecular polarity. A non-zero dipole moment indicates an asymmetric distribution of electron density. For the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, density functional theory (DFT) calculations yielded a dipole moment of 3.35 Debye, indicating a polar nature. ajchem-a.com A computational study on the sulfur analogue, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1-oxide, also predicted its dipole moment using DFT. semanticscholar.org However, specific calculated values for the dipole moment of this compound are not detailed in the available literature.

Molecular Volume: This descriptor quantifies the space occupied by a molecule and is important for understanding steric interactions and packing in the solid state. Specific calculations for the molecular volume of this compound have not been reported in the surveyed scientific literature.

Mulliken's Charge: Mulliken population analysis is a method for assigning partial atomic charges to atoms within a molecule. researchgate.net These charges help in understanding the electrostatic potential and identifying sites prone to electrophilic or nucleophilic attack. researchgate.net While this is a standard output of many quantum chemical calculations, specific Mulliken charge distribution data for this compound is not available in the reviewed literature.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in molecular crystals. scirp.orgmdpi.com The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify and analyze different types of noncovalent interactions.

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. ajchem-a.comresearchgate.net

For various oxadiazole derivatives, MEP analysis has been employed to identify the nitrogen atoms of the heterocyclic ring as common sites for electrophilic interactions. ajchem-a.com This analysis is vital for understanding how this compound might interact with biological macromolecules or other reagents. However, a specific MEP surface map and detailed analysis for this compound are not available in the current literature.

The 1,2,5-oxadiazole 2-oxide (furoxan) ring is considered an "energetic" functional group due to its high positive heat of formation (HOF). Consequently, furoxan derivatives are often investigated as potential high-density energetic materials. nih.gov Theoretical calculations, particularly using DFT methods, are employed to predict their energetic properties, such as HOF, density, and detonation performance. nih.gov

Studies on related furoxan-based compounds have shown that the N-O bond in the furoxan ring is often the most fragile, influencing its stability. nih.gov For instance, a computational investigation of double furoxan-based energetic materials calculated their HOFs and detonation properties, providing a framework for how such analyses would be applied to 3,4-diphenylfuroxan. nih.gov Another study on 3,4-bis(3-nitrofuroxan-4-yl)furoxan combined synthesis with computational analysis to determine its high density and excellent detonation properties. nih.govresearchgate.net While these studies highlight the energetic potential of the furoxan backbone, specific theoretical calculations detailing the energetic properties of the parent this compound are not presently available.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a protein receptor. These studies are fundamental in drug design for understanding structure-activity relationships.

Derivatives of this compound have been investigated as potential selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The COX-2 enzyme is a key target for anti-inflammatory drugs. nih.gov In a notable study, a series of 3,4-diphenylfuroxans bearing methanesulfonyl (MeSO2) or aminosulfonyl (H2NSO2) groups on one of the phenyl rings were synthesized and evaluated for their ability to inhibit COX enzymes. nih.gov

Molecular docking studies were performed to elucidate the binding mode of these compounds within the COX-2 active site. The results showed that the methanesulfonyl (MeSO2) pharmacophore, a key feature for COX-2 selectivity, is positioned within the vicinity of the secondary pocket of the COX-2 enzyme. nih.gov This favorable orientation allows the furoxan scaffold to act as a suitable central ring template for designing novel hybrid COX-2 inhibitor/nitric oxide donor agents. The study highlighted the potential of the 1,2,5-oxadiazole 2-oxide ring in the design of anti-inflammatory agents with potentially fewer side effects. nih.gov

The table below summarizes the compounds from the study by Khan et al. that underwent molecular modeling.

CompoundStructureKey Finding from Docking StudyReference
4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide (13a)A regioisomer with a methanesulfonyl group.The MeSO2 group is positioned near the COX-2 secondary pocket. nih.gov
3-[4-(methylsulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole-2-oxide (13b)A regioisomer with a methanesulfonyl group.The MeSO2 group is positioned near the COX-2 secondary pocket. nih.gov

Ligand-Receptor Interactions and Pharmacophore Positioning

Computational docking studies have been instrumental in elucidating the binding modes of this compound (also known as 3,4-diphenylfuroxan) derivatives within the active sites of cyclooxygenase (COX) enzymes. nih.gov These investigations reveal that the furoxan ring system can serve as a suitable central template for designing novel hybrid COX-2 inhibitor/nitric oxide donor agents. nih.govscispace.com

Molecular modeling of specific regioisomers, such as those containing a methanesulfonyl (MeSO2) group, demonstrates a clear positioning of this key pharmacophore within the vicinity of the secondary pocket of the COX-2 enzyme. nih.gov This strategic placement is a hallmark of selective COX-2 inhibitors like celecoxib. The interaction within this secondary pocket is crucial for achieving high selectivity for COX-2 over the COX-1 isoform. nih.gov

A series of 3,4-diphenylfuroxan derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. nih.gov The computational predictions align well with the in vitro data, which show that derivatives with specific pharmacophoric groups exhibit potent and selective COX-2 inhibition. nih.gov For instance, the methanesulfonyl regioisomers (a mixture of 13a and 13b) and the aminosulfonyl regioisomer (16) were identified as potent COX-2 inhibitors with good selectivity indices. nih.gov

The table below summarizes the in vitro COX inhibition data for selected this compound derivatives compared to the reference drug, celecoxib. nih.gov

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-2 Selectivity Index (SI)
Methanesulfonyl Regioisomers (13a,b) 11.60.1297
Aminosulfonyl Regioisomer (16) 9.80.7812
Celecoxib (Reference) 33.10.07472

Reaction Coordinate Mapping and Mechanistic Simulations

Reaction coordinate mapping is a powerful theoretical technique used to study the dynamics of complex chemical or physical processes, particularly in condensed phases or structured environments like biological systems. arxiv.orgarxiv.org The fundamental goal is to simplify a complex problem by identifying a small number of collective environmental coordinates—the "reaction coordinates"—that capture the essential features of the process. arxiv.org The original system is then modeled as an "augmented system," comprising the molecule of interest and these key reaction coordinates, which in turn couples to a simpler "residual reservoir" that has short-lived correlations. arxiv.org This approach allows for the application of simpler theoretical models, such as a weak-coupling quantum master equation, to the augmented system to understand the dynamics of the original, more complex problem. arxiv.org

This methodology is particularly useful for simulating reaction mechanisms, understanding energy transfer, and modeling how a molecule interacts with its complex environment over time. arxiv.orgarxiv.org However, the application of reaction coordinate mapping and detailed mechanistic simulations specifically for this compound is not extensively documented in the scientific literature based on the available search results. While its derivatives have been studied using molecular docking to predict static binding poses, dynamic mechanistic simulations exploring the reaction pathways, such as nitric oxide release or enzymatic inhibition, using techniques like reaction coordinate mapping, remain a potential area for future research.

Applications in Organic Synthesis and Materials Science

Role as Precursors for Nitrile Oxide Generation in 1,3-Dipolar Cycloaddition Reactions

The 1,2,5-oxadiazole 2-oxide ring system is a well-established thermal precursor for the generation of nitrile oxides. arkat-usa.org This reactivity is centered on the facile cleavage of the O(1)-N(2) and C(3)-C(4) bonds upon heating. In the case of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) 2-oxide, thermolysis can lead to the formation of benzonitrile (B105546) and benzonitrile oxide. This thermal fragmentation provides a convenient in situ method for generating the highly reactive benzonitrile oxide, which can then be trapped by a suitable dipolarophile in a 1,3-dipolar cycloaddition reaction. arkat-usa.org

For instance, the thermolysis of the related compound 3,4-diphenyl-1,2,5-oxadiazole (diphenylfurazan) in the presence of an alkene like tetradec-1-ene at 245 °C has been shown to yield 5-dodecyl-3-phenyl-2-isoxazoline. This product is the result of the cycloaddition of the thermally generated benzonitrile oxide to the alkene. This reaction highlights the utility of the diphenyl-substituted 1,2,5-oxadiazole core as a synthon for benzonitrile oxide, enabling the construction of various five-membered heterocyclic rings, which are prevalent in many biologically active molecules. arkat-usa.org

Building Blocks for the Construction of Fused Heterocyclic Systems

The 3,4-diphenyl-1,2,5-oxadiazole 2-oxide moiety serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the furoxan ring allows for its transformation into other heterocyclic structures, thereby providing access to a diverse range of molecular scaffolds.

While direct condensation of this compound with diamines to form pyrazine-fused systems is not extensively documented, a common strategy for the synthesis of quinoxalines (benzo-fused pyrazines) involves the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine. ijper.org Given that this compound can be considered a masked form of benzil (B1666583) (1,2-diphenylethane-1,2-dione), it presents a potential synthetic equivalent for such reactions. The conversion of the furoxan to the corresponding dicarbonyl compound or a reactive equivalent would allow for subsequent condensation with a suitable 1,2-diamine to construct the pyrazine (B50134) ring.

For example, the synthesis of pyrazino[2,3-e] nih.govresearchgate.netoxazepines and pyrazino[2,3-e] nih.govresearchgate.netdiazepines has been achieved through the cycloaddition reaction of 2,3-pyrazinedicarboxylic anhydride (B1165640) with derivatives of 1,3,4-oxadiazole (B1194373). ekb.eg This demonstrates the general principle of using oxadiazole-containing precursors for the construction of fused pyrazine systems.

Strategies for Incorporating the 1,2,5-Oxadiazole 2-oxide Moiety into Complex Molecules

The 1,2,5-oxadiazole 2-oxide moiety can be incorporated into more complex molecular frameworks through various synthetic strategies. These strategies often leverage the stability of the furoxan ring under a range of reaction conditions, allowing for its inclusion in multi-step synthetic sequences.

A significant application of this compound is in the design of hybrid molecules for chemical biology, particularly as potential therapeutic agents. The furoxan moiety is a well-known nitric oxide (NO) donor, and by coupling it to other pharmacophores, it is possible to create hybrid compounds with dual biological activities.

An exemplary case is the synthesis of a series of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides as potential hybrid cyclooxygenase (COX)-2 inhibitor/nitric oxide donor agents. nih.gov In this work, derivatives of 3,4-diphenylfuroxan were synthesized to carry substituents known to be important for COX-2 inhibition, such as a p-methylsulfonylphenyl or a p-aminosulfonylphenyl group. nih.gov

The synthesis of these hybrid molecules involved the reaction of appropriately substituted stilbenes with aqueous sodium nitrite (B80452) in acetic acid, which directly afforded the 3,4-diaryl-1,2,5-oxadiazole 2-oxide core. nih.gov These compounds were found to be potent and selective COX-2 inhibitors. Furthermore, they demonstrated thiol-dependent nitric oxide release, confirming the functionality of the furoxan moiety as an NO donor. nih.gov The rationale behind this design is that the NO-donating property may help to mitigate the potential ulcerogenic and cardiovascular side effects associated with COX-2 inhibitors. nih.gov

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)% NO Release (with L-cysteine)
13a,b 11.60.12970.57-3.18
16 9.80.78120.57-3.18
Celecoxib (Reference) 33.10.07472N/A

Data sourced from a study on hybrid COX-2 inhibitor/nitric oxide donor agents. nih.gov

Functional Organic Materials: Design and Synthesis

The unique electronic and structural properties of the 1,2,5-oxadiazole 2-oxide ring have led to its exploration in the design and synthesis of functional organic materials. The high nitrogen and oxygen content of the furoxan ring can impart desirable properties for applications such as energetic materials.

While research on this compound specifically in this area is emerging, the broader class of 1,2,5-oxadiazole derivatives has been extensively studied for the development of high-energy-density materials (HEDMs). pku.edu.cnnih.gov The introduction of energetic functionalities, such as nitro or nitramino groups, onto the oxadiazole backbone can lead to compounds with high detonation performance and good thermal stability. pku.edu.cn For example, energetic salts based on fused 1,2,5-oxadiazole and 1,2,4-triazole (B32235) rings have been synthesized and shown to have superior detonation velocities and pressures compared to traditional explosives like TNT. nih.gov

Furthermore, the rigid, planar structure of the diphenyl-substituted oxadiazole core is a feature often found in liquid crystalline materials. While research has focused more on the 1,3,4-oxadiazole isomer, bent-core liquid crystals based on 2,5-diphenyl-1,3,4-oxadiazole (B188118) have been synthesized and their mesomorphic properties investigated. researchgate.nettandfonline.com This suggests that the 3,4-diphenyl-1,2,5-oxadiazole scaffold could also be a viable candidate for the design of novel liquid crystals.

Q & A

Basic: What are the standard methodologies to evaluate the antioxidant and vasodilatory activities of 3,4-diphenyl-1,2,5-oxadiazole 2-oxide derivatives?

Answer:
Antioxidant activity is typically assessed using the TBARS (thiobarbituric acid reactive substances) assay to quantify lipid peroxidation inhibition in biological membranes (e.g., rat liver microsomes). IC₅₀ values are calculated to determine potency . Vasodilatory activity is evaluated via ex vivo arterial ring assays , where pre-contracted rat renal arteries are exposed to the compound. EC₅₀ values are derived from dose-dependent relaxation curves. To confirm nitric oxide (NO)-mediated effects, experiments are repeated with ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) , a soluble guanylate cyclase inhibitor .

Advanced: How do structural modifications of the furoxan ring influence NO release kinetics and bioactivity?

Answer:
NO release is modulated by substituents affecting the electrophilicity of the furoxan ring . Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance susceptibility to thiol-mediated ring opening, accelerating NO release. Computational studies (e.g., DFT) reveal that substituents alter the O–N bond dissociation energy , directly impacting release rates . For example, 3,4-bis(4-methoxyphenyl) derivatives exhibit slower NO release due to electron-donating methoxy groups stabilizing the ring . Bioactivity correlates with sustained NO flux, which is critical for prolonged vasodilation without cytotoxic peroxynitrite formation .

Basic: What synthetic routes are reported for this compound?

Answer:
A common method involves nitrile oxide cycloaddition between diphenylacetylene and in situ-generated nitrile oxides under acidic conditions. Alternative routes include oxidative ring closure of dioximes using HNO₃ or H₂O₂ . Yields are optimized by controlling solvent polarity (e.g., DMSO or acetic acid) and reaction time (12–18 hours) . Purification typically involves recrystallization from ethanol/water mixtures .

Advanced: How can computational methods resolve contradictions in mutagenicity data for furoxan derivatives?

Answer:
Mutagenicity discrepancies (e.g., benzo[c][1,2,5]oxadiazole 1-oxide vs. furoxan N-oxides) arise from structural reactivity differences . Computational models (e.g., QSAR) identify electrophilic sites prone to DNA adduct formation. For instance, the planar aromatic system of benzo[c] derivatives facilitates intercalation, while furoxan N-oxides’ non-planar geometry reduces DNA binding . Assay conditions (e.g., S9 metabolic activation in Ames tests) further modulate results, as hepatic enzymes may detoxify reactive intermediates .

Basic: What techniques are used to characterize the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard, revealing bond lengths, angles, and dihedral angles between the oxadiazole core and phenyl substituents . Disordered N-oxide oxygen positions are resolved using split-atom models and refined occupancy factors . Complementary techniques include FT-IR (to confirm N–O stretching at 1,250–1,350 cm⁻¹) and NMR (¹³C signals for oxadiazole carbons at 150–160 ppm) .

Advanced: Why do some furoxan derivatives exhibit in vitro vasodilation but fail in vivo?

Answer:
In vivo failure often stems from rapid metabolic degradation (e.g., hepatic reduction of the N-oxide group) or poor bioavailability due to low solubility. Strategies to improve pharmacokinetics include:

  • Introducing polar groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility.
  • Formulating prodrugs (e.g., ester derivatives) for sustained release .
  • Co-administering antioxidants (e.g., ascorbate) to mitigate oxidative inactivation .

Basic: How is this compound applied in energetic materials research?

Answer:
The compound serves as a precursor for high-density, heat-resistant explosives due to its high nitrogen/oxygen content and thermal stability (decomposition >200°C). One-step nitration methods using TFA/HNO₃ yield derivatives like 3,4-bis(3,8-dinitropyrazolo-triazinyl)-1,2,5-oxadiazole 2-oxide (OTF), which exhibit superior detonation velocities (~8,500 m/s) .

Advanced: What experimental design considerations address discrepancies in antioxidant IC₅₀ values across studies?

Answer:
Key factors include:

  • Membrane model selection : Liver microsomes vs. liposomes may yield differing lipid peroxidation rates .
  • Oxidant system : Fe²⁺/ascorbate vs. AAPH (azo initiators) alter radical generation mechanisms .
  • Endpoint measurement : TBARS detects malondialdehyde, while fluorometric assays (e.g., DCFH-DA) quantify ROS directly. Standardizing protocols (e.g., incubation time, pH) minimizes variability .

Basic: What safety precautions are recommended when handling this compound?

Answer:
Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure. The compound may release NO under physiological conditions, necessitating ventilation to prevent inhalation. Storage should be in airtight containers at –20°C to prevent hygroscopic degradation .

Advanced: How can hybrid NO-donor antioxidants be rationally designed using this scaffold?

Answer:
Hybrids combine the furoxan NO-donor moiety with phenolic antioxidants (e.g., resveratrol analogs). Key parameters include:

  • O–H bond dissociation energy (BDE) : Lower BDE (<80 kcal/mol) enhances radical scavenging.
  • Lipophilicity (logP) : Optimal logP (~2–4) ensures membrane permeability and mitochondrial targeting .
    Example: 4-Ethoxy-3-phenylsulfonylfuroxan hybrids show dual NO release and superoxide dismutase-like activity .

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